NEK1/NEK2 Dual Inhibitory Profile vs. RAF-Selective Series Members
The compound is explicitly annotated as a dual inhibitor of NEK1 and NEK2 in the Therapeutic Target Database (TTD) . This is a distinct selectivity profile compared to other members of its chemical series, such as the related compound BDBM483972, which is documented solely as a potent RAF kinase inhibitor (IC50 <10 nM) . The ability to simultaneously engage both NEK1 and NEK2 suggests a unique mechanism for inducing mitotic catastrophe, differentiating it from analogs that lack this dual activity.
| Evidence Dimension | Target Selectivity Profile |
|---|---|
| Target Compound Data | NEK1 (Inhibitor), NEK2 (Inhibitor) |
| Comparator Or Baseline | BDBM483972 (RAF proto-oncogene serine/threonine-protein kinase inhibitor, IC50 <10 nM; no reported NEK1/NEK2 activity) |
| Quantified Difference | Dual NEK1/NEK2 inhibition vs. single RAF inhibition |
| Conditions | TTD Target Annotation; BindingDB Assay Data |
Why This Matters
For projects specifically targeting mitotic regulation or centrosome biology, a confirmed dual NEK1/NEK2 inhibitor offers a mechanistically distinct starting point compared to a RAF-selective analog.
- [1] Therapeutic Target Database (TTD). Drug ID: D0K0UJ. Target Information for NIMA-related kinase 1 (NEK1) and NIMA-related kinase 2 (NEK2). View Source
- [2] BindingDB. BDBM483972: US10927111, Example 8; US10927111, Example 9; US11667634, Example 9. Affinity Data for RAF proto-oncogene serine/threonine-protein kinase. IC50: <10 nM. View Source
